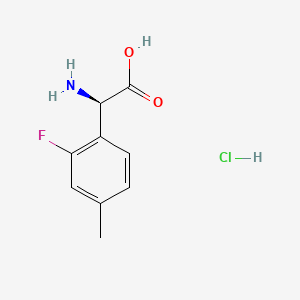
(R)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a fluorinated aromatic ring in its structure makes it a versatile building block for the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylbenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding α-amino nitrile.
Hydrolysis: The α-amino nitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (2R)-enantiomer.
Formation of Hydrochloride Salt: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride may involve:
Large-Scale Strecker Synthesis: Utilizing automated reactors for the Strecker synthesis step to ensure consistent quality and yield.
Continuous Flow Hydrolysis: Implementing continuous flow reactors for the hydrolysis step to enhance efficiency and scalability.
Chiral Resolution: Employing advanced chiral chromatography techniques for the resolution of the racemic mixture.
化学反应分析
Types of Reactions
(2R)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
(2R)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (2R)-2-amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, inflammation, or metabolic processes.
相似化合物的比较
Similar Compounds
(2S)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride: The enantiomer of the compound, with different biological activity.
2-Amino-2-(2-fluoro-4-methylphenyl)propanoic acid: A structurally similar compound with an additional methyl group.
2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
(2R)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride is unique due to its specific chiral configuration and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C9H11ClFNO2 |
|---|---|
分子量 |
219.64 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(2-fluoro-4-methylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-5-2-3-6(7(10)4-5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m1./s1 |
InChI 键 |
FOKIEXNURRNCBE-DDWIOCJRSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)[C@H](C(=O)O)N)F.Cl |
规范 SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















